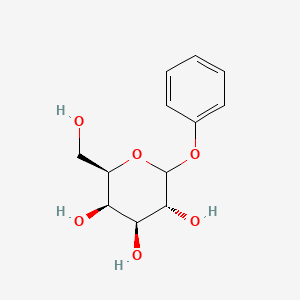
Phenyl-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl-D-galactopyranoside is a substituted galactoside, a type of carbohydrate derivative. It is composed of a galactose molecule bonded to a phenyl group. This compound is often used in biochemical research due to its structural properties and interactions with various enzymes .
Vorbereitungsmethoden
Phenyl-D-galactopyranoside can be synthesized through several methods. One common synthetic route involves the reaction of galactose with phenol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, and results in the formation of this compound . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
Phenyl-D-galactopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phenyl-D-galactopyranoside has numerous applications in scientific research. In chemistry, it is used as a model compound to study carbohydrate interactions and reactions. In biology, it serves as a substrate for enzymes like beta-galactosidase, which hydrolyzes the glycosidic bond in the compound. This property makes it useful in assays to measure enzyme activity. In medicine, this compound is used in diagnostic tests for certain metabolic disorders. Additionally, it has industrial applications in the production of bioactive compounds and as a building block for more complex molecules .
Wirkmechanismus
The mechanism of action of phenyl-D-galactopyranoside involves its interaction with specific enzymes, such as beta-galactosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond in this compound, resulting in the release of galactose and phenol. The molecular targets and pathways involved in this process are primarily related to carbohydrate metabolism and enzyme-substrate interactions .
Vergleich Mit ähnlichen Verbindungen
Phenyl-D-galactopyranoside is similar to other substituted galactosides, such as phenyl-D-glucopyranoside. While both compounds have a phenyl group attached to a sugar molecule, the specific sugar differs, leading to variations in their chemical properties and interactions. This compound is unique in its specific interactions with beta-galactosidase, whereas phenyl-D-glucopyranoside interacts with beta-glucosidase .
Eigenschaften
CAS-Nummer |
31567-61-0 |
|---|---|
Molekularformel |
C12H16O6 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12?/m1/s1 |
InChI-Schlüssel |
NEZJDVYDSZTRFS-SCWFEDMQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B14162990.png)
![2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)-](/img/structure/B14162991.png)
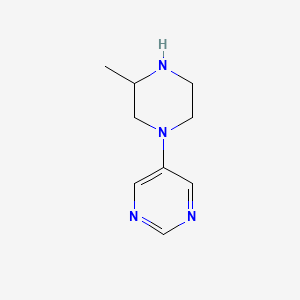
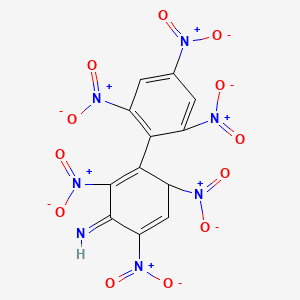
![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162997.png)
![6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163016.png)

![4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14163029.png)
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163037.png)
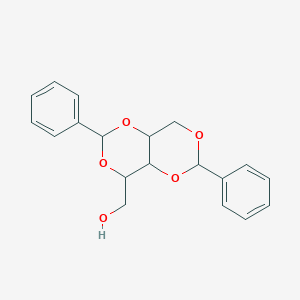
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163041.png)
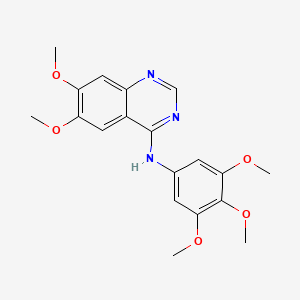

![3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione](/img/structure/B14163065.png)
